5-chloro-3-{[(2-fluorophenyl)amino]methyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different reaction conditions. One common method is the condensation reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one, often involves optimized synthetic routes to ensure high yield and purity. The use of green solvents and economical operation conditions is preferred to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: TBHP, K2CO3, blue LED light, methyl cyanide or DMSO solvent.
Reduction: NaBH4, LiAlH4, ethanol or THF solvent.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base and solvent.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzoxazol-2(3H)-one: Contains a similar benzoxazole structure with a chloro substituent.
2-Chloro-5-(trifluoromethyl)aniline: Contains a chloro and trifluoromethyl substituent on an aniline ring.
Uniqueness
5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and selectivity compared to other benzoxazole derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in various applications.
Properties
Molecular Formula |
C14H10ClFN2O2 |
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Molecular Weight |
292.69 g/mol |
IUPAC Name |
5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H10ClFN2O2/c15-9-5-6-13-12(7-9)18(14(19)20-13)8-17-11-4-2-1-3-10(11)16/h1-7,17H,8H2 |
InChI Key |
ODAABTARPDBGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C3=C(C=CC(=C3)Cl)OC2=O)F |
Origin of Product |
United States |
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